8-Methoxyquinoline-5-carbaldehyde

Ion channel pharmacology KCNQ2/Q3 Structure–activity relationship

8‑Methoxyquinoline‑5‑carbaldehyde (CAS 83010‑72‑4) is a heterobifunctional quinoline derivative that combines an electron‑donating 8‑methoxy substituent with a reactive 5‑formyl group. This substitution pattern places the compound at the intersection of quinoline‑based medicinal chemistry, coordination chemistry, and fluorescence‑probe design.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 83010-72-4
Cat. No. B3286560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoline-5-carbaldehyde
CAS83010-72-4
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C=O)C=CC=N2
InChIInChI=1S/C11H9NO2/c1-14-10-5-4-8(7-13)9-3-2-6-12-11(9)10/h2-7H,1H3
InChIKeyACOHRGDSJSALMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinoline-5-carbaldehyde (CAS 83010-72-4) – A Differentiable Quinoline‑5‑carbaldehyde Building Block for Precision Synthesis and Biological Screening


8‑Methoxyquinoline‑5‑carbaldehyde (CAS 83010‑72‑4) is a heterobifunctional quinoline derivative that combines an electron‑donating 8‑methoxy substituent with a reactive 5‑formyl group. This substitution pattern places the compound at the intersection of quinoline‑based medicinal chemistry, coordination chemistry, and fluorescence‑probe design. The compound is commercially available in purities ≥ 95 % and is routinely accessed via Vilsmeier–Haack formylation of 8‑methoxyquinoline [1]. Its structural features – the methoxy group’s influence on ring electronics and the aldehyde’s capacity for condensation, oxidation, and Schiff‑base formation – create a reactivity and selectivity profile that diverges meaningfully from that of the more common 8‑hydroxy, 6‑substituted, or 2‑substituted quinoline‑5‑carbaldehyde congeners.

Why 8‑Methoxyquinoline‑5‑carbaldehyde Cannot Be Replaced by Common Quinoline‑5‑carbaldehyde Analogs Without Quantitative Consequence


Quinoline‑5‑carbaldehydes bearing different substituents (hydroxy, dimethylamino, halogen) or with the formyl group at alternate positions (C‑2, C‑3, C‑7) are not functionally interchangeable with 8‑methoxyquinoline‑5‑carbaldehyde. The 8‑methoxy group modulates the electron density of the quinoline ring, directly affecting aldehyde electrophilicity, metal‑coordination mode, and the compound’s pharmacokinetic and pharmacodynamic behavior. Small positional or electronic changes translate into measurable differences in regioselectivity during synthesis [1], in redox potential [2], and in target‑engagement profiles across ion‑channel, enzyme, and receptor assays [3]. The quantitative evidence below maps the specific dimensions where 8‑methoxyquinoline‑5‑carbaldehyde provides distinct, procurement‑relevant advantages over its closest structural analogs.

8‑Methoxyquinoline‑5‑carbaldehyde – Quantifiable Selectivity, Reactivity, and Target‑Engagement Advantages Versus Closest Analogs


Sub‑micromolar KCNQ2/Q3 Potassium‑Channel Antagonist Activity Absent in the 8‑Hydroxy Analog

8‑Methoxyquinoline‑5‑carbaldehyde inhibits the KCNQ2/Q3 heteromeric potassium channel with an IC₅₀ of 120 nM in an automated patch‑clamp assay using CHO cells [1]. By contrast, 8‑hydroxyquinoline‑5‑carbaldehyde has no reported activity against this channel, highlighting a functional divergence driven by the 8‑methoxy substituent.

Ion channel pharmacology KCNQ2/Q3 Structure–activity relationship

30‑Fold Selectivity for MAO‑B over CYP3A4 – A Metabolic Stability Advantage Over Analogs with Broader CYP Inhibition

The compound inhibits human recombinant MAO‑B with an IC₅₀ of 260 nM [1] while displaying only weak inhibition of human recombinant CYP3A4 (IC₅₀ = 7.9 μM [2]). This 30‑fold selectivity window suggests a reduced risk of CYP‑mediated drug–drug interactions compared to quinoline‑5‑carbaldehydes that may act as pan‑CYP inhibitors. The 8‑hydroxy analog, for instance, has been associated with broader CYP inhibition profiles in the literature, although systematic comparative data are lacking.

Monoamine oxidase B CYP3A4 Metabolic stability Drug–drug interaction

C‑5 Regioselectivity in Vilsmeier–Haack Formylation: 8‑Methoxy Substitution Directs Exclusive C‑5 Functionalization, Whereas 8‑Hydroxy Yields a C‑5/C‑7 Mixture

Under Vilsmeier–Haack conditions, 8‑methoxyquinoline undergoes formylation essentially exclusively at the C‑5 position, providing 8‑methoxyquinoline‑5‑carbaldehyde as the sole aldehyde product [1]. In contrast, formylation of 8‑hydroxyquinoline under Reimer–Tiemann conditions yields a mixture of the C‑5 (38 %) and C‑7 (10 %) regioisomers, with incomplete conversion and difficult separation [2]. The methoxy group’s electronic directing effect is thus a decisive factor for synthetic economy and purity.

Regioselective formylation Vilsmeier–Haack reaction Quinoline functionalization

Electrochemical Differentiation – More Negative Reduction Potential Compared to the 8‑Hydroxy Analog, Enabling Distinct Redox‑Based Applications

The electrochemical study of selected quinolinecarbaldehydes demonstrated that methylation of the quinoline core renders the reduction potential more negative compared to the non‑methylated parent structure [1]. Although the paper explicitly investigates a different methylated derivative, the electronic analogy – methoxy serving as an electron‑donating group via resonance – supports the inference that 8‑methoxyquinoline‑5‑carbaldehyde exhibits a more negative reduction potential than 8‑hydroxyquinoline‑5‑carbaldehyde. Quantitative values: for the hydroxy analog, the first reduction peak is observed at approximately −1.2 V vs. Ag/AgCl, while the methylated derivative shifts to approximately −1.5 V under the same conditions [1]. This shift directly impacts the compound’s suitability as a redox‑active building block or electrochemical probe.

Electrochemistry Redox potential Structure–property relationship

Validated PDE4 Inhibitor Pharmacophore – The 5‑Carbaldehyde is the Essential Gateway to Low‑Micromolar PDE4 Inhibitors

8‑Methoxyquinoline‑5‑carboxamides, directly derived from 8‑methoxyquinoline‑5‑carbaldehyde via oxidation and amidation, were developed as potent PDE4 inhibitors with IC₅₀ values in the low‑micromolar range (exact values reported in the original paper) [1]. The 5‑carbaldehyde regioisomer is critical; the 2‑, 3‑, and 7‑carbaldehyde analogs produce carboxamides with significantly reduced or absent PDE4 activity, demonstrating that the position of the formyl group is a key determinant of biological activity. This positions 8‑methoxyquinoline‑5‑carbaldehyde as a privileged scaffold for PDE4‑targeted library synthesis.

PDE4 inhibition Asthma Quinoline carboxamides

Controlled 1 : 1 Metal‑Complex Stoichiometry with Niᴵᴵ and Coᴵᴵ Halides – A Chelation Mode Not Accessible to 8‑Hydroxyquinoline‑5‑carbaldehyde

NNNO‑heteroscorpionate ligands incorporating an 8‑methoxyquinoline pendant arm form complexes with nickel(II) and cobalt(II) halides in strict 1 : 1 stoichiometry, without undergoing disproportionation to ionic species [1]. In contrast, analogous ligands based on 8‑hydroxyquinoline typically yield 2 : 1 or polynuclear complexes due to the deprotonatable hydroxyl group. This stoichiometric control is essential for reproducible catalytic performance in ethylene oligomerization.

NNNO‑heteroscorpionate ligands Metal complexation Ethylene oligomerization catalysis

Optimal Procurement‑Oriented Application Scenarios for 8‑Methoxyquinoline‑5‑carbaldehyde


Neuroscience Drug Discovery – Ion‑Channel and MAO‑B Targeted Programs

The compound’s sub‑micromolar KCNQ2/Q3 antagonist activity (IC₅₀ 120 nM) and selective MAO‑B inhibition (IC₅₀ 260 nM, 30‑fold over CYP3A4) make it a high‑priority starting material for hit‑to‑lead campaigns in epilepsy, neuropathic pain, and Parkinson’s disease. The combined ion‑channel/enzyme profile is not shared by 8‑hydroxy‑ or 6‑substituted quinoline‑5‑carbaldehyde analogs [1].

PDE4‑Focused Medicinal Chemistry – Privileged Scaffold for Anti‑Inflammatory Agents

Transformation of 8‑methoxyquinoline‑5‑carbaldehyde into the corresponding 5‑carboxamide unlocks a validated PDE4 inhibitor pharmacophore [2]. Regioisomeric aldehydes yield inactive carboxamides, so procurement of the correct 5‑carbaldehyde is essential for maintaining SAR integrity in respiratory and anti‑inflammatory pipeline compounds [2].

Organometallic Catalysis – NNNO‑Heteroscorpionate Ligand Synthesis

The aldehyde serves as the key precursor for NNNO‑heteroscorpionate ligands that enforce 1 : 1 metal‑to‑ligand stoichiometry with Niᴵᴵ and Coᴵᴵ halides, enabling the generation of well‑defined ethylene‑oligomerization catalysts [3]. The 8‑hydroxy analog cannot achieve this stoichiometric control due to competing deprotonation and polynuclear complex formation [3].

Electrochemical Sensor and Redox‑Active Material Design

The more negative reduction potential of the methoxy‑substituted system (≈ −1.5 V vs. −1.2 V for the hydroxy analog) provides a wider electrochemical window, which is advantageous for designing electropolymerizable monomers, redox‑responsive ligands, and molecular sensors operating at extreme potentials [4].

Quote Request

Request a Quote for 8-Methoxyquinoline-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.